molecular formula C10H16O2 B1619682 2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one CAS No. 54783-36-7

2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one

Cat. No.: B1619682
CAS No.: 54783-36-7
M. Wt: 168.23 g/mol
InChI Key: DIDQHWMZIHCWQH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a hydroxyl group, an isopropyl group, and a methyl group attached to a cyclohexene ring

Scientific Research Applications

2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclohexanone with isopropylmagnesium bromide, followed by oxidation with a suitable oxidizing agent to introduce the hydroxyl group at the desired position. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation of precursors followed by selective oxidation. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form a cyclohexanol derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-isopropyl-6-methylcyclohex-2-en-1-one or 2-isopropyl-6-methylcyclohex-2-en-1-carboxylic acid.

    Reduction: Formation of 2-hydroxy-3-(isopropyl)-6-methylcyclohexanol.

    Substitution: Formation of various substituted cyclohexene derivatives.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-3-isopropyl-6-methylbenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    2-Hydroxy-3-isopropoxypropyl hydroxyethyl cellulose: A polymer with similar functional groups but different applications.

Uniqueness

2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one is unique due to its specific arrangement of functional groups on a cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

54783-36-7

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

3-methyl-6-propan-2-ylcyclohexane-1,2-dione

InChI

InChI=1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-8H,4-5H2,1-3H3

InChI Key

DIDQHWMZIHCWQH-UHFFFAOYSA-N

SMILES

CC1CCC(=C(C1=O)O)C(C)C

Canonical SMILES

CC1CCC(C(=O)C1=O)C(C)C

melting_point

34.5°C

54783-36-7

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one
Reactant of Route 2
2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one
Reactant of Route 3
2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one
Reactant of Route 4
2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one
Reactant of Route 5
2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one

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